molecular formula C19H18N2O4 B4919481 N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methoxybenzamide

N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methoxybenzamide

Cat. No.: B4919481
M. Wt: 338.4 g/mol
InChI Key: HEHAQHFOCWWMRP-UHFFFAOYSA-N
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Description

N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methoxybenzamide, also known as BOA-M, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BOA-M belongs to the family of benzoxazine compounds, which have been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methoxybenzamide is not fully understood, but it has been suggested that it may act by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to possess antioxidant activity. In a study published in the Journal of Agricultural and Food Chemistry, this compound was shown to scavenge free radicals and protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methoxybenzamide in lab experiments is its relatively low toxicity. In a study published in the Journal of Natural Products, this compound was shown to have no significant toxicity in vitro at concentrations up to 50 μM. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methoxybenzamide. One potential direction is its use as a therapeutic agent for the treatment of inflammatory diseases. Another potential direction is its use as an antioxidant agent for the prevention and treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential interactions with other biological pathways.

Synthesis Methods

N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzoyl chloride with 2-aminophenol to form 3-methoxy-N-(2-hydroxyphenyl)benzamide. This compound is then reacted with allyl isocyanate to yield N-(4-allyl-3-methoxybenzamido)-2-hydroxybenzamide, which is subsequently cyclized with acetic anhydride to form this compound.

Scientific Research Applications

N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methoxybenzamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is its use as an anti-inflammatory agent. In a study published in the Journal of Natural Products, this compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Properties

IUPAC Name

3-methoxy-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-9-21-16-11-14(7-8-17(16)25-12-18(21)22)20-19(23)13-5-4-6-15(10-13)24-2/h3-8,10-11H,1,9,12H2,2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHAQHFOCWWMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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